molecular formula C16H10Cl2N4O B2910254 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-01-1

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2910254
CAS No.: 338978-01-1
M. Wt: 345.18
InChI Key: QTQRWXJZXPHKOL-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound characterized by its unique structure, which includes a triazoloquinazoline core and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting with the formation of the triazoloquinazoline core. One common approach is the cyclization of a suitable precursor containing the dichlorophenyl group under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • DCMU (Diuron): A herbicide with a similar dichlorophenyl group.

  • Linuron: Another herbicide with a methoxy group and a dichlorophenyl moiety.

  • 3,4-Dichlorophenol: Used in the synthesis of various compounds, including anti-microbial agents.

Uniqueness: 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique triazoloquinazoline core, which is not commonly found in other compounds

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O/c1-23-16-19-13-5-3-2-4-10(13)15-21-20-14(22(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRWXJZXPHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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